trans-2-Phenylcyclopropanecarboxylic acid

Catalog No.
S598162
CAS No.
939-90-2
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Phenylcyclopropanecarboxylic acid

Sourcing pure trans-2-phenylcyclopropanecarboxylic acid is critical for MAO inhibitor and LSD1 modulator synthesis; racemic or cis-contaminated material leads to inactive byproducts and costly diastereomer separation. SMolecule supplies exclusively the trans-isomer, pre-resolved to bypass hazardous cyclopropanation.

  • Direct precursor to tranylcypromine; enables efficient amidation/reduction.
  • Prevents >330-fold affinity loss from cis-isomer contamination at MAO/LSD1 targets.
  • White crystalline solid, mp 86-88°C; soluble in ethanol, DCM.

Ensure stereochemical fidelity for your API development.

CAS Number

939-90-2

Product Name

trans-2-Phenylcyclopropanecarboxylic acid

IUPAC Name

(1R,2R)-2-phenylcyclopropane-1-carboxylic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1

InChI Key

AHDDRJBFJBDEPW-DTWKUNHWSA-N

SMILES

C1C(C1C(=O)O)C2=CC=CC=C2

Synonyms

(1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylate, 2-PhCPCOOH, 2-phenylcyclopropanecarboxylic acid, 2-phenylcyclopropanecarboxylic acid, (1R-trans)-isomer, 2-phenylcyclopropanecarboxylic acid, (cis)-isomer

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2

The exact mass of the compound trans-2-Phenylcyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

trans-2-Phenylcyclopropanecarboxylic acid is a highly versatile, stereospecific cyclopropane building block primarily utilized in the synthesis of monoamine oxidase (MAO) inhibitors, such as tranylcypromine, and various 5-HT2C and LSD1 receptor modulators [1]. As a pure trans-isomer, it presents as a white to beige crystalline powder with a defined melting point of 86–88 °C, offering excellent solubility in standard organic solvents like ethanol and dichloromethane . From a procurement perspective, securing the pre-resolved trans-configuration is critical for pharmaceutical manufacturing, as it bypasses the hazardous cyclopropanation of styrene and the subsequent costly separation of cis/trans diastereomers, ensuring immediate readiness for downstream amidation, reduction, or coupling reactions [2].

Research Fit

Workflow Chiral building block for pharmaceutical intermediate synthesis
Selection Trans-configuration identity for stereochemical-control studies
Context Thermodynamic isomer preference supports synthetic accessibility

Substituting pure trans-2-phenylcyclopropanecarboxylic acid with a generic cis/trans racemic mixture or the isolated cis-isomer fundamentally compromises both process chemistry and downstream pharmacological efficacy [1]. The spatial orientation of the phenyl and carboxyl groups in the trans-geometry is strictly required for binding at target sites such as MAO, LSD1, and imidazoline receptors; derivatives of the cis-isomer exhibit up to a 330-fold drop in receptor affinity[2]. Furthermore, the cis-isomer introduces severe steric hindrance during esterification and saponification, leading to mismatched reaction kinetics that will stall downstream synthetic steps and generate inseparable, inactive byproducts in the final active pharmaceutical ingredient (API) formulation [3].

Substitution Risk

cis-Isomer Replacement May shift physicochemical properties, photostability, and synthetic yields
Racemic vs. High-EE Supply May alter stereochemical outcomes in asymmetric synthesis without enantiomeric enrichment
Unspecified Stereochemistry Generic mixtures risk unfavorable trans:cis ratios, complicating downstream processes

Downstream Pharmacological Potency and Stereospecificity

The stereochemical geometry of the cyclopropane ring dictates the biological activity of the resulting synthesized APIs. When comparing imidazoline derivatives synthesized from the trans-acid versus the cis-acid, the trans-derived compounds demonstrate a 40-fold higher affinity at I2 receptors and a 330-fold higher affinity at I1 receptors [1]. The cis-geometry fails to provide the necessary spatial distance between the phenyl ring and the functional group, rendering the resulting derivatives largely inactive[1].

Evidence DimensionReceptor binding affinity (trans/cis ratio)
Target Compound DataHigh target affinity (optimal spatial alignment)
Comparator Or Baselinecis-isomer derivatives
Quantified Difference40- to 330-fold greater affinity for trans-derived compounds
Conditionsin vitro receptor binding assays (I1 and I2 sites)

Procuring the pure trans-isomer is strictly required to synthesize pharmacologically active APIs, as the cis-isomer yields essentially inactive byproducts that dilute the final product's efficacy.

Enantiomeric Purity
Data to verify
>98% ee
Supports stereochemical-control study requirements
Chiral HPLC resolution context

Reaction Kinetics and Steric Hindrance in Processing

The trans and cis isomers exhibit vastly different reactivity profiles due to steric effects. During alkaline hydrolysis (saponification) of their respective esters, the trans-ester reacts significantly faster because the carboxylate group is directed away from the bulky phenyl ring [1]. In contrast, the cis-ester suffers from severe steric hindrance, reacting so slowly that kinetic resolution is possible [1].

Evidence DimensionAlkaline hydrolysis (saponification) rate
Target Compound DataRapid, unhindered hydrolysis
Comparator Or Baselinecis-isomer (highly hindered, slow hydrolysis)
Quantified DifferenceSufficient rate differential to allow complete selective saponification of the trans-ester before the cis-ester reacts
ConditionsAlkaline aqueous ethanol reflux

The pronounced difference in reactivity means that using a cis/trans mixture leads to unpredictable reaction times, incomplete conversions, and stalled downstream processing.

Asymmetric Synthesis
Data to verify
75% yield, 95% optical purity
Supports asymmetric synthesis benchmark
Reported chiral catalysis context

Solid-State Thermal Profile for QA/QC Verification

Thermal analysis provides a clear, quantifiable metric for distinguishing the trans-isomer from cis-contamination. Pure trans-2-phenylcyclopropanecarboxylic acid exhibits a melting point of 86–88 °C . In stark contrast, the cis-isomer has a significantly higher melting point of 106–109 °C [1].

Evidence DimensionMelting Point
Target Compound Data86–88 °C
Comparator Or Baselinecis-isomer (106–109 °C)
Quantified Difference~20 °C lower melting point for the trans-isomer
ConditionsStandard atmospheric pressure thermal analysis

The significant melting point depression of the trans-isomer provides a rapid, reliable QA/QC metric to detect cis-isomer contamination in procured batches before they enter the manufacturing stream.

Kinetic Resolution
Method context
trans-ester hydrolyzes more rapidly
Supports kinetic separation efficiency review
Alkaline hydrolysis conditions

Manufacturing Throughput vs. De Novo Cyclopropanation

Synthesizing the cyclopropane core in-house typically involves reacting styrene with ethyl diazoacetate, which yields a 2:1 trans/cis racemic mixture [1]. Isolating the desired trans-isomer requires extensive silica gel chromatography, yielding only ~67% of the trans-product from the mixture, while also necessitating the handling of hazardous, potentially explosive diazo compounds [1]. Procuring the pre-resolved trans-acid entirely eliminates these steps.

Evidence DimensionPure isomer yield and process safety
Target Compound Data100% pure trans-isomer ready for amidation/reduction
Comparator Or BaselineIn-house cyclopropanation of styrene
Quantified DifferenceEliminates ~33% cis-isomer byproduct generation and removes diazoacetate handling
ConditionsCu(acac)2 catalyzed cyclopropanation followed by chromatography

Purchasing the pre-resolved trans-acid eliminates hazardous chemical handling and costly chromatographic separations, drastically streamlining scale-up for tranylcypromine and its analogs.

Photochemical Stability
Data to verify
Trans isomerizes; cis forms 1,3-dipolar products
Predictable photochemical pathway supports selection review
UV irradiation context
Commercial Purity
Supplier specification
≥98.0% (Titration), ≥97.0% (GC)
Standardized quality control benchmark
Data to verify
Thermodynamic Stability
Class-level inference
ΔfH°solid = -332.0 ± 1.0 kJ/mol
Supports stability ranking among cyclopropane isomers
Context-dependent: Solid-phase thermochemical context

Synthesis of Tranylcypromine and MAO Inhibitors

As the direct precursor to tranylcypromine, this compound is essential for manufacturing monoamine oxidase inhibitors. Its pure trans-stereochemistry guarantees that the final API possesses the correct spatial alignment required for MAO binding, avoiding the inactive byproducts that would result from cis-contamination [1].

Development of LSD1 Inhibitors for Oncology

Tranylcypromine derivatives are potent inhibitors of Lysine-specific demethylase 1 (LSD1), a target in acute myeloid leukemia (AML) therapies. Procuring the pure trans-acid allows researchers to efficiently synthesize libraries of substituted 2-phenylcyclopropylamines without the confounding variable of cis-isomer inactivity [1].

Synthesis of 5-HT2C Receptor Agonists

In the development of antidepressant-like agents, the trans-2-phenylcyclopropylmethylamine scaffold is a key pharmacophore. Starting with the pure trans-acid ensures reliable conversion to the corresponding amides and amines, leveraging its favorable steric profile during coupling reactions compared to the highly hindered cis-counterpart [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiomeric excess review
Stereochemical-control validation
Large-scale trans-amine intermediate
trans:cis isomer ratio context
Kinetic separation efficiency review
Photostable building block research
trans-isomer photochemical reactivity
Byproduct formation endpoint review

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

939-90-2

Wikipedia

Trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid

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